

# The Safety and Efficacy of 2'-Fucosyllactose: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

2'-Fucosyllactose (2'-FL) is a prominent human milk oligosaccharide (HMO) that has garnered significant scientific interest for its potential health benefits. As the most abundant HMO in the milk of most mothers, it plays a crucial role in infant development, particularly in shaping the gut microbiome and modulating the immune system.[1] With advancements in biotechnology enabling its large-scale production, 2'-FL is now increasingly incorporated into infant formulas and other nutritional products. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the safety and efficacy of 2'-FL, with a focus on detailed experimental methodologies, quantitative data, and the underlying molecular pathways of its action.

## **Preclinical Safety and Toxicology**

An extensive body of preclinical research has established a strong safety profile for 2'-FL. These studies, conducted in accordance with international guidelines, have consistently demonstrated a lack of toxicity and genotoxicity.

## **Genotoxicity Studies**

Standard genotoxicity tests have been performed to assess the mutagenic and clastogenic potential of 2'-FL. In vitro assays consistently show that 2'-FL is non-mutagenic.[2]



#### **Experimental Protocols:**

- Bacterial Reverse Mutation Test (Ames Test) OECD Guideline 471: This test evaluates the
  potential of a substance to induce gene mutations in several strains of Salmonella
  typhimurium and Escherichia coli. 2'-FL was tested in the presence and absence of a
  metabolic activation system (S9 mix) to mimic mammalian metabolism. The number of
  revertant colonies was counted and compared to negative and positive controls.[3]
- In Vitro Mammalian Cell Micronucleus Test OECD Guideline 487: This assay assesses the
  ability of a test substance to cause chromosomal damage. Human lymphocytes or other
  suitable mammalian cell lines are exposed to 2'-FL with and without metabolic activation.
  The cells are then examined for the presence of micronuclei, which are small nuclei that form
  around chromosome fragments or whole chromosomes that were not incorporated into the
  main nucleus during cell division.[3]

## **Sub-chronic Oral Toxicity Studies**

To investigate the toxicological profile in a model representative of the intended target population, juvenile-adapted sub-chronic rat studies have been conducted.[2]

#### **Experimental Protocols:**

- 90-Day Repeated Dose Oral Toxicity Study in Rodents OECD Guideline 408: In these studies, 2'-FL was administered daily to rats via oral gavage for 90 days at various dose levels.[2] A control group received the vehicle, and often a reference group received another commercially available oligosaccharide like fructooligosaccharides (FOS).[2] Comprehensive assessments were performed throughout the study, including:
  - Clinical Observations: Daily monitoring for any signs of toxicity.
  - Body Weight and Food Consumption: Measured weekly.
  - Ophthalmology: Examinations performed at the beginning and end of the study.
  - Hematology and Clinical Chemistry: Blood samples were collected at termination for a full panel of tests.







 Organ Weights and Histopathology: At the end of the study, a full necropsy was performed, and major organs were weighed and examined microscopically.

Quantitative Data Summary:

The results of these preclinical studies have been remarkably consistent, demonstrating the safety of 2'-FL even at high doses.

Table 1: Summary of Preclinical Safety Data for 2'-Fucosyllactose



| Study Type                             | Animal<br>Model                           | Dosage                                               | Duration | Key<br>Findings                                                                                                                                                                                               | Reference |
|----------------------------------------|-------------------------------------------|------------------------------------------------------|----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 90-Day Oral<br>Toxicity                | Juvenile<br>Wistar Rats                   | Up to 5000<br>mg/kg bw/day                           | 90 days  | No Observed Adverse Effect Level (NOAEL) established at 5000 mg/kg bw/day. No adverse effects on clinical observations, body weight, food consumption, clinical pathology, organ weights, or histopatholog y. | [2]       |
| Bacterial Reverse Mutation (Ames) Test | S.<br>typhimurium<br>& E. coli<br>strains | N/A                                                  | N/A      | Non-<br>mutagenic                                                                                                                                                                                             | [2]       |
| In Vitro<br>Micronucleus<br>Test       | Human<br>Lymphocytes                      | N/A                                                  | N/A      | Non-<br>clastogenic                                                                                                                                                                                           | [3]       |
| 90-Day Oral<br>Toxicity<br>(Mixture)   | Neonatal<br>Rats                          | Up to 5000<br>mg/kg bw/day<br>(2'-FL/DFL<br>mixture) | 90 days  | NOAEL established at 5000 mg/kg bw/day for the mixture. No evidence                                                                                                                                           | [4]       |



of genotoxicity.

## **Clinical Studies: Safety and Efficacy in Humans**

Numerous clinical trials have been conducted in both infants and adults, further substantiating the safety of 2'-FL and providing evidence for its efficacy in several key areas of health.

## **Safety and Tolerance in Infants**

A primary focus of clinical research has been the evaluation of 2'-FL when added to infant formula. These studies have consistently shown that 2'-FL is well-tolerated and supports normal growth.

#### **Experimental Protocols:**

- Randomized Controlled Trials in Healthy Term Infants: These studies typically involve a double-blind, randomized, controlled design.
  - Inclusion Criteria: Healthy, full-term infants (e.g., 37-42 weeks gestation) with appropriate birth weight (e.g., 2500-4500g).[5]
  - Exclusion Criteria: Congenital diseases, use of antibiotics, or other conditions that could interfere with the study outcomes.[5]
  - Intervention: Infants are randomized to receive either a standard infant formula (control group) or the same formula supplemented with 2'-FL at varying concentrations (e.g., 0.2 g/L to 1.0 g/L). A breastfed reference group is often included.
  - Outcome Measures:
    - Growth: Weight, length, and head circumference are measured at regular intervals and compared to WHO growth standards.
    - Tolerance: Assessed through parental questionnaires on stool consistency, frequency, and gastrointestinal symptoms like spit-up and fussiness.



Adverse Events: Systematically recorded throughout the study period.

### Quantitative Data Summary:

Clinical trials have demonstrated that infants consuming formula supplemented with 2'-FL exhibit growth patterns comparable to breastfed infants and those on standard formula, with no safety concerns.

Table 2: Summary of Clinical Data on Safety and Growth in Infants Fed 2'-FL Supplemented Formula

| Study<br>Population     | 2'-FL Dose                         | Duration | Key Findings<br>on Safety and<br>Growth                                                                                                             | Reference |
|-------------------------|------------------------------------|----------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Term<br>Infants | 0.2 g/L or 1.0 g/L                 | 4 months | Weight gain was not inferior to the control formula. Growth patterns were similar to the breastfed reference group. The formula was well-tolerated. | [6]       |
| Healthy Term<br>Infants | 1.0 g/L (with<br>GOS+FOS)          | 90 days  | Growth was comparable to breastfed infants. The formula was safe and well-tolerated.                                                                | [5]       |
| Healthy Term<br>Infants | 0.2 g/L and 1.0<br>g/L (with LNnT) | 6 months | Normal growth and feeding tolerance were demonstrated.                                                                                              | [7]       |

## **Efficacy in Modulating the Gut Microbiota**







One of the most well-documented effects of 2'-FL is its prebiotic activity, specifically its ability to shape the infant gut microbiome to more closely resemble that of breastfed infants.

#### **Experimental Protocols:**

- Microbiota Analysis in Infant Clinical Trials:
  - Sample Collection: Fecal samples are collected from infants at baseline and at various time points throughout the study.
  - 16S rRNA Gene Sequencing: The V3-V4 variable regions of the 16S rRNA gene are amplified and sequenced to determine the composition of the gut microbiota at the phylum and genus levels.[5]
  - Bioinformatics and Statistical Analysis: Alpha-diversity (richness and evenness of species within a sample) and beta-diversity (comparison of microbial communities between groups) are calculated. Statistical tests are used to identify significant differences in the relative abundance of specific bacterial taxa between the study groups.[8]

#### Quantitative Data Summary:

The addition of 2'-FL to infant formula has been shown to have a significant bifidogenic effect, increasing the abundance of beneficial Bifidobacterium species.

Table 3: Summary of Clinical Data on the Efficacy of 2'-FL in Modulating the Gut Microbiota in Infants



| Study<br>Population             | 2'-FL Dose                | Duration | Key Findings<br>on Gut<br>Microbiota                                                                                                               | Reference |
|---------------------------------|---------------------------|----------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Formula-<br>Fed Infants | 1.0 g/L (with<br>GOS+FOS) | 90 days  | Increased relative abundance of Bifidobacterium (59.5% in the 2'-FL group vs. 24.4% in the control group), similar to the breastfed group (46.6%). | [5]       |
| Healthy Term<br>Infants         | 1.0 g/L                   | 16 weeks | Selective enrichment of Bifidobacterium species with genes for intracellular metabolism of 2'- FL.                                                 | [9]       |

## **Efficacy in Modulating the Immune System**

Preclinical and clinical evidence suggests that 2'-FL plays a role in modulating the infant immune system, potentially reducing the risk of certain infections and inflammatory conditions.

#### **Experimental Protocols:**

- Cytokine Analysis in Infant Clinical Trials:
  - Sample Collection: Blood samples are collected from a subset of infants in clinical trials.
  - Multiplex Immunoassay: Plasma concentrations of a panel of inflammatory cytokines (e.g., IL-1 $\alpha$ , IL-1 $\beta$ , IL-6, TNF- $\alpha$ ) are measured using multiplex immunoassay technology.



#### Quantitative Data Summary:

Infants fed formula supplemented with 2'-FL have been shown to have a plasma cytokine profile that is more similar to that of breastfed infants compared to infants fed standard formula.

Table 4: Summary of Clinical Data on the Efficacy of 2'-FL in Modulating the Immune System in Infants

| Study<br>Population     | 2'-FL Dose                         | Duration        | Key Findings<br>on Immune<br>Modulation                                                                                                        | Reference |
|-------------------------|------------------------------------|-----------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Term<br>Infants | 0.2 g/L and 1.0<br>g/L             | 4 months        | Lower plasma concentrations of inflammatory cytokines (TNF-α) compared to the control formula group, with levels similar to breastfed infants. | [10]      |
| Healthy Term<br>Infants | 0.2 g/L and 1.0<br>g/L (with LNnT) | Up to 12 months | Fewer parental reports of bronchitis and lower respiratory tract infections. Reduced use of antipyretics and antibiotics.                      | [7]       |

# **Signaling Pathways and Mechanisms of Action**

The beneficial effects of 2'-FL are mediated through various molecular pathways. Two key pathways that have been elucidated are its interaction with Toll-like receptor 4 (TLR4) and its influence on the VEGFA/VEGFR2 signaling cascade.



## **Inhibition of TLR4 Signaling**

2'-FL has been shown to directly interact with and inhibit the TLR4 signaling pathway, which plays a critical role in the inflammatory response to gram-negative bacteria.



Click to download full resolution via product page

Caption: 2'-FL inhibits the TLR4 signaling pathway by binding to the TLR4-MD2 complex.

# Modulation of the VEGFA/VEGFR2/PI3K/Akt/Caspase-3 Pathway

In the context of cancer cell models, 2'-FL has been shown to exert anti-tumor effects by modulating the VEGFA signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).





Click to download full resolution via product page



Caption: 2'-FL modulates the VEGFA signaling pathway, leading to reduced angiogenesis and induced apoptosis.

## Conclusion

The extensive preclinical and clinical data reviewed in this technical guide provide robust evidence for the safety and efficacy of 2'-**Fucosyllactose**. In preclinical models, 2'-FL is nongenotoxic and has a high NOAEL. In clinical trials with infants, supplementation of formula with 2'-FL is well-tolerated, supports healthy growth, and beneficially modulates the gut microbiome and immune system to more closely mirror that of breastfed infants. The mechanisms underlying these effects are beginning to be understood, with direct interactions with key signaling pathways like TLR4 playing a significant role. For researchers, scientists, and drug development professionals, 2'-FL represents a promising bioactive compound with a strong safety profile and a range of potential health applications. Further research will continue to elucidate its full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Pre-clinical safety evaluation of the synthetic human milk, nature-identical, oligosaccharide 2'-O-Fucosyllactose (2'FL) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety evaluation of a mixture of the human-identical milk oligosaccharides 2'fucosyllactose and difucosyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants [frontiersin.org]
- 7. Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-







Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Milk Oligosaccharides: 2'-Fucosyllactose (2'-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Safety and Efficacy of 2'-Fucosyllactose: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628111#preclinical-and-clinical-studies-on-fucosyllactose-safety-and-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com